molecular formula C13H18N2O B1294109 (S)-3-amino-1-benzylazepan-2-one CAS No. 209983-91-5

(S)-3-amino-1-benzylazepan-2-one

Cat. No. B1294109
M. Wt: 218.29 g/mol
InChI Key: WUBFFASJCUPUCX-LBPRGKRZSA-N
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Description

(S)-3-amino-1-benzylazepan-2-one is a compound that can be associated with a class of chemicals known as benzodiazepines, which are heterocyclic compounds containing a benzene ring fused to a diazepine ring. Although the provided papers do not directly discuss (S)-3-amino-1-benzylazepan-2-one, they do provide insights into the synthesis and properties of related compounds, which can be useful in understanding the chemistry of azepanones and benzodiazepines.

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-1,5-benzodiazepine-2-ones, involves the Michael addition reaction of o-phenylenediamine with dehydroalanine ester derivatives, followed by cyclization to yield a variety of N-substituted derivatives in good yields . Another related compound, (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, was synthesized using regioselective functionalization of the ring nitrogens and the C3 amino group, demonstrating the versatility of synthetic approaches for such compounds . These methods could potentially be adapted for the synthesis of (S)-3-amino-1-benzylazepan-2-one.

Molecular Structure Analysis

The molecular structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was determined by crystallization in the monoclinic space group, with extensive intermolecular hydrogen bonding and pi-pi stacking interactions stabilizing the structure . This information is valuable for understanding the potential molecular interactions and stability of (S)-3-amino-1-benzylazepan-2-one.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for (S)-3-amino-1-benzylazepan-2-one. However, the synthesis of related benzodiazepines often involves key steps such as cross-coupling reactions, which are a cornerstone in the construction of complex molecules . These reactions could be relevant when considering the chemical reactivity of (S)-3-amino-1-benzylazepan-2-one.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-3-amino-1-benzylazepan-2-one are not directly discussed in the provided papers, the synthesis and structural analysis of similar compounds suggest that (S)-3-amino-1-benzylazepan-2-one would likely exhibit properties consistent with benzodiazepines, such as solubility in organic solvents and the potential for intermolecular interactions through hydrogen bonding and stacking . Additionally, the presence of an amino group could influence the compound's basicity and reactivity in nucleophilic addition reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of 2,3-Benzodiazepines: A new methodology for synthesizing 2,3-benzodiazepines and their analogues, which are significant for bioactivity, includes a phosphate-assisted acylation reaction of 1-arylpropan-2-ones. This method tolerates an unprotected amino group and is crucial for the direct access to bioactive benzodiazepines (Sumita et al., 2018).
  • Tetrazine-Containing Amino Acid for Peptide Modification: The synthesis of a novel amino acid derivative, useful for cancer cell labeling and peptide modification, highlights the potential for the application of such compounds in biological systems (Ni et al., 2015).
  • Synthesis of 1,5-Benzoxazepines and 1,5-Benzodiazepines: A one-pot, solvent-free synthesis method for benzoxazepines and benzodiazepines, which are important for antioxidant activity and lipid peroxidation inhibition (Neochoritis et al., 2010).

Antimicrobial and Antitumor Properties

  • Antimicrobial Properties of Benzisothiazolones: Investigation into the in vitro antimicrobial activity of benzisothiazolone derivatives, showing effectiveness against various bacterial and fungal strains, indicative of wide-spectrum antimicrobial potential (Zani et al., 2004).
  • Synthesis and Evaluation of Ferrocenyl Heterocycles: The creation of ferrocene-containing heterocycles, which were evaluated for antimicrobial and cytotoxic activities, demonstrates the role of such compounds in developing novel therapeutic agents (Pejović et al., 2015).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information .

Future Directions

Future directions could include potential applications of the compound, such as its use in medicine, industry, or research. This often involves speculation based on the compound’s known properties .

properties

IUPAC Name

(3S)-3-amino-1-benzylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-8-4-5-9-15(13(12)16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBFFASJCUPUCX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(=O)[C@H](C1)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649679
Record name (3S)-3-Amino-1-benzylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-amino-1-benzylazepan-2-one

CAS RN

209983-91-5
Record name (3S)-3-Amino-1-benzylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PT Dao - Vietnam Journal of Science and Technology, 2016 - core.ac.uk
Bengamides are sponge-derived natural products of mixed biosynthesis (polyketides and amino acids), the first two members, isolated from Jaspidae sponges in coral surrounding Fiji …
Number of citations: 2 core.ac.uk

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